3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is a compound with a molecular formula of C8H14N4O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazole compounds .
Scientific Research Applications
3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Contains a cyano group instead of the amide group.
Uniqueness
3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a pyrazole ring makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-amino-3-(1,3-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13) |
InChI Key |
DTDGVLLHTWVQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(CC(=O)N)N)C |
Origin of Product |
United States |
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